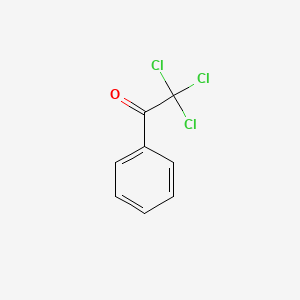

2,2,2-Trichloro-1-phenylethanone

Description

Contextualization of Halogenated Ketones in Organic Chemistry

Halogenated ketones, particularly α-halo ketones, are a pivotal class of compounds in organic synthesis. wikipedia.orgfiveable.me The presence of a halogen atom alpha to a carbonyl group introduces a unique reactivity profile. The electron-withdrawing nature of both the carbonyl group and the halogen atom polarizes the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack. nih.gov This enhanced reactivity makes α-halo ketones potent alkylating agents. wikipedia.org

Their utility is further underscored by their role as precursors to a wide array of heterocyclic compounds. wikipedia.org For instance, they react with thioamides to form thiazoles and with dicarbonyls and ammonia (B1221849) in the Hantzsch pyrrole (B145914) synthesis to yield pyrroles. wikipedia.org The reactivity of α-halo ketones is not limited to substitution reactions. The acidity of the α-hydrogen, amplified by the two electron-withdrawing groups, is exploited in reactions like the Favorskii rearrangement. wikipedia.org Furthermore, they can be converted to alkenes or undergo reductive dehalogenation. wikipedia.orgwikipedia.org

The reactions of α-halo ketones are often a competition between multiple reactive sites. nih.gov A nucleophile can attack the carbonyl carbon, the α-carbon bearing the halogen, or the halogen atom itself. Additionally, the protons at the α, α', and β positions can be susceptible to abstraction by a base. nih.gov The outcome of the reaction is therefore highly dependent on the nature of the nucleophile, the substrate, and the reaction conditions.

Historical Trajectory of Research on 2,2,2-Trichloro-1-phenylethanone and Analogues

The study of halogenated ketones is intrinsically linked to the development of fundamental reactions in organic chemistry. The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, provided a general method for the acylation of aromatic rings, laying the groundwork for the synthesis of aromatic ketones, including the precursors to compounds like this compound. wikipedia.orgmasterorganicchemistry.comchemistrytalk.org The Friedel-Crafts acylation typically involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. sigmaaldrich.com

The synthesis of phenacyl chloride (2-chloro-1-phenylethanone), a closely related and widely studied α-halo ketone, was first reported in 1871 by Carl Graebe, who prepared it by passing chlorine through boiling acetophenone (B1666503). wikipedia.org This compound and its analogues have since become versatile intermediates in organic synthesis. researchgate.net For example, phenacyl chloride can be prepared in high yield via a Friedel-Crafts reaction between benzene (B151609) and chloroacetyl chloride. orgsyn.org

Research into the reactions of this compound has explored its potential as an acylating agent. tandfonline.comtandfonline.com Studies have investigated its reactions with various oxygen, carbon, and sulfur nucleophiles. tandfonline.comtandfonline.com For instance, it reacts smoothly with alcohols in the presence of triethylamine (B128534) to form esters, some of which have applications as local anesthetics. tandfonline.com Its reactions with carbanions have also been a subject of investigation, though reports on the reactions of related compounds with organometallics have sometimes been conflicting. tandfonline.com

The development of synthetic methods for analogous compounds, such as 2,2',4'-trichloroacetophenone, has been driven by their utility as reagents in the synthesis of potent pharmaceutical agents. chemicalbook.com The synthesis of this particular analogue from m-dichlorobenzene and chloroacetyl chloride is a well-established procedure. chemicalbook.com

Data Tables

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H5Cl3O | nih.gov |

| Molar Mass | 223.48 g/mol | chemspider.com |

| Appearance | - | - |

| Melting Point | - | chemsynthesis.com |

| Boiling Point | - | chemsynthesis.com |

| CAS Number | 2902-69-4 | chemsynthesis.com |

Selected Reactions of this compound

| Reactant | Reagent | Product | Yield | Source |

| Thiophenol | Triethylamine in hexane | 2,2-Bis(phenylthio)-1-phenylethanone | 80% | tandfonline.com |

| Nitromethane | Sodium ethoxide in ethanol (B145695) | 2-Nitro-1-phenylethanone | 93% | tandfonline.com |

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trichloro-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMHTTBNEJBIKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50281827 | |

| Record name | 2,2,2-trichloro-1-phenyl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56778-65-5, 2902-69-4 | |

| Record name | Ethanone, 1-phenyl-, trichloro deriv. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056778655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC53618 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC23186 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,2-trichloro-1-phenyl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2,2 Trichloro 1 Phenylethanone and Precursors

Traditional Synthesis Protocols

Traditional methods for synthesizing 2,2,2-trichloro-1-phenylethanone and its immediate precursor, 2,2,2-trichloro-1-phenylethanol (B1294914), have been well-established in organic chemistry. These routes include the oxidation of the secondary alcohol using metal-based oxidants and condensation or acylation reactions involving benzene (B151609) and chlorinated C2 fragments.

Oxidation of 2,2,2-Trichloro-1-phenylethanol

The most direct route to this compound is the oxidation of its parent alcohol, 2,2,2-trichloro-1-phenylethanol. chemicalbook.comnist.gov This transformation converts the secondary alcohol functional group into a ketone.

Chromium(VI)-based reagents are powerful and widely used oxidants capable of converting secondary alcohols to ketones. researchgate.net Reagents such as Pyridinium Chlorochromate (PCC), Pyridinium Dichromate (PDC), and the Collins reagent (a complex of chromium trioxide and pyridine (B92270) in dichloromethane) are effective for this purpose. wikipedia.orgvanderbilt.edu These reagents offer the advantage of functioning in non-aqueous organic solvents, which prevents over-oxidation. vanderbilt.edu

The general mechanism for alcohol oxidation by Cr(VI) reagents like PCC involves the formation of a chromate (B82759) ester intermediate. masterorganicchemistry.com A base then abstracts a proton from the carbon bearing the alcohol group, leading to an elimination reaction that forms the carbon-oxygen double bond of the ketone and a reduced chromium species. masterorganicchemistry.com The reaction with PCC is typically performed in dichloromethane, and while slightly acidic, it can be buffered for use with acid-sensitive substrates. vanderbilt.edu Kinetic studies on the oxidation of similar secondary alcohols, such as 1-phenylethanol, using chromic acid have shown the reaction proceeds efficiently to yield the corresponding ketone, acetophenone (B1666503). asianpubs.org

Table 1: Chromium-Based Reagents for Alcohol Oxidation

| Reagent Name | Formula/Composition | Typical Solvent | Key Features |

| Pyridinium Chlorochromate (PCC) | C₅H₅NH[CrO₃Cl] | Dichloromethane (CH₂Cl₂) | Mild, selective oxidation of 1° alcohols to aldehydes and 2° alcohols to ketones. masterorganicchemistry.com |

| Pyridinium Dichromate (PDC) | (C₅H₅NH)₂Cr₂O₇ | Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF) | Solvent-dependent; oxidizes 1° alcohols to aldehydes (in CH₂Cl₂) or carboxylic acids (in DMF). vanderbilt.edu |

| Collins Reagent | CrO₃·2(C₅H₅N) | Dichloromethane (CH₂Cl₂) | Non-aqueous, useful for acid-sensitive compounds, requires a large excess of reagent. vanderbilt.edu |

A milder and more selective alternative to chromium reagents is the use of stable nitroxyl (B88944) radicals, most notably 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), as catalysts. researchgate.netqualitas1998.net TEMPO itself is not the oxidant but a catalyst that is converted to the active oxidizing species, the N-oxoammonium salt, by a stoichiometric co-oxidant. windows.net

The catalytic cycle allows for the use of various terminal oxidants, such as sodium hypochlorite (B82951) (NaOCl), in what is known as the Anelli-Montanari protocol. qualitas1998.net This system, often run in a biphasic mixture like dichloromethane-water with a phase-transfer catalyst, is highly efficient for converting primary and secondary alcohols into aldehydes and ketones, respectively. windows.net The reaction is chemoselective, typically oxidizing primary alcohols faster than secondary ones. windows.net

Table 2: TEMPO-Based Oxidation Systems

| Catalyst System | Co-oxidant | Typical Solvent System | Key Features |

| TEMPO / NaOCl | Sodium Hypochlorite | Dichloromethane / Water (biphasic) | Anelli-Montanari protocol; fast and efficient for 1° and 2° alcohols. qualitas1998.net |

| TEMPO / BAIB | (Diacetoxyiodo)benzene | Acetonitrile (B52724) / Water | Metal-free conditions, produces benign byproducts (iodobenzene and acetic acid). windows.net |

| TEMPO / Air / Cu(I) | Oxygen (from air) | Various organic solvents | Green chemistry approach; uses air as the terminal oxidant with a co-catalyst. acsgcipr.org |

Approaches Involving Chloral (B1216628) and Benzene Derivatives

The precursor, 2,2,2-trichloro-1-phenylethanol, can be synthesized via the reaction of chloral (trichloroacetaldehyde) with benzene in the presence of a Lewis acid catalyst like aluminum chloride. chemicalbook.com This is a Friedel-Crafts type reaction where the activated aldehyde is attacked by the benzene ring. The resulting secondary alcohol must then be oxidized in a subsequent step to yield this compound.

A more direct, albeit related, method is the Friedel-Crafts acylation of benzene. chemguide.co.uklibretexts.org In this approach, benzene reacts directly with trichloroacetyl chloride (Cl₃CCOCl) using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). chemguide.co.uklibretexts.org The reaction involves the formation of a trichloroacylium ion electrophile, which is then attacked by the benzene ring to form the ketone directly, with hydrogen chloride as a byproduct. youtube.com The reaction is typically heated to drive it to completion. libretexts.org

Base-Catalyzed Reactions of Benzaldehyde (B42025) with Chloroform (B151607)

Another established route to the precursor alcohol, 2,2,2-trichloro-1-phenylethanol, involves the base-catalyzed condensation reaction between benzaldehyde and chloroform (trichloromethane). orgsyn.org In the presence of a strong base such as potassium hydroxide (B78521), chloroform is deprotonated to form the reactive trichloromethyl anion (:CCl₃⁻). This nucleophilic anion then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting alkoxide is subsequently protonated during workup to afford 2,2,2-trichloro-1-phenylethanol. This alcohol can then be oxidized to the target ketone as described previously.

Modern and Sustainable Synthetic Innovations

Recent advancements in synthetic chemistry have focused on developing more environmentally benign, efficient, and sustainable methods. These innovations aim to reduce waste, avoid toxic reagents, and improve energy efficiency.

Electrochemical synthesis represents a modern approach that can replace traditional chemical reagents with electricity. sciforum.net For the synthesis of the precursor alcohol, an electrochemical flow microreactor can be used. This method involves the in situ generation of the trichloromethyl anion from chloroform via electrochemical reduction, which then reacts with benzaldehyde. This technique operates at ambient temperatures and can minimize the decomposition of unstable intermediates.

The principles of green chemistry have been applied to the oxidation step. The use of air as the terminal oxidant in TEMPO-catalyzed reactions is a prime example of a sustainable process, as the only byproduct is water. acsgcipr.org These reactions are often facilitated by co-catalysts like copper or laccase enzymes and can be performed in flow reactors to ensure safety when using flammable solvents with oxygen. acsgcipr.org

The use of supported reagents is another strategy to enhance sustainability. For instance, chromium(VI) reagents supported on an anion exchange resin have been shown to be effective in the oxidation of 1-phenylethanol. asianpubs.org This approach simplifies the removal of the toxic chromium reagent from the reaction mixture, facilitating purification and reducing waste. asianpubs.org Furthermore, the development of heterogeneous nanocatalysts, such as copper oxide on activated carbon, for related multi-component reactions under green conditions (e.g., using PEG-400 as a solvent) highlights a promising direction for future syntheses. nih.gov The use of tunable ionic liquids as recyclable reaction media for classic reactions like the Friedel-Crafts acylation also represents a modern innovation aimed at greener chemical production. beilstein-journals.org

Electrochemical Synthesis Utilizing Flow Microreactor Systems

The electrochemical synthesis of 2,2,2-trichloro-1-phenylethanol, the direct precursor to this compound, has been effectively demonstrated using flow microreactor systems. These systems offer enhanced control over reaction conditions and the handling of unstable intermediates.

One notable method involves the in situ generation of the trichloromethyl anion from chloroform and its subsequent reaction with benzaldehyde. oup.com In an electrochemical flow microreactor, an electrogenerated base (EGB), the 2-pyrrolidone anion, is produced by the cathodic reduction of 2-pyrrolidone. This base then deprotonates chloroform to form the highly reactive trichloromethyl anion. This unstable anion is immediately reacted with benzaldehyde within the microreactor, yielding 2,2,2-trichloro-1-phenylethanol. oup.com The subsequent oxidation of this alcohol furnishes the target ketone, this compound.

A further refinement of this electrochemical approach utilizes a low-temperature flow reactor to enhance the yield and stability of the process. jst.go.jp By employing a Peltier-cooled divided flow reactor with carbon-felt electrodes, the trichloromethylation of benzaldehyde can be performed at optimized low temperatures without the need for external cooling baths. jst.go.jp This method has been shown to significantly improve the yield of 2,2,2-trichloro-1-phenylethanol. jst.go.jp

| Method | Precursors | Key Reagents | Reactor Type | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| In-situ Trichloromethyl Anion Generation | Benzaldehyde, Chloroform | 2-Pyrrolidone (probase) | Electrochemical Flow Microreactor | Ambient | 2,2,2-Trichloro-1-phenylethanol | Reasonable | oup.com |

| Low-Temperature Electrolysis | Benzaldehyde, Chloroform | Electrogenerated Base (EGB) | Peltier-Cooled Divided Flow Reactor | Low | 2,2,2-Trichloro-1-phenylethanol | Up to 67% | jst.go.jp |

Catalyst-Free Trichloromethylation Strategies

Catalyst-free methods for the synthesis of 2,2,2-trichloromethylcarbinols, including the precursor to this compound, offer a streamlined and efficient alternative to traditional catalyzed reactions. A prominent example is the decarboxylative trichloromethylation of aromatic aldehydes using sodium trichloroacetate (B1195264). organic-chemistry.org

This strategy has been optimized for different types of aromatic aldehydes. For electron-rich aldehydes, the reaction proceeds efficiently with only sodium trichloroacetate in dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org However, for electron-deficient aldehydes, the addition of malonic acid is necessary to achieve high yields and prevent competing side reactions. organic-chemistry.org These protocols are notable for their rapid reaction times, typically between 40 and 60 minutes. organic-chemistry.org

Furthermore, this decarboxylative reaction has been successfully adapted to a continuous flow process, which allows for safe and efficient scale-up. organic-chemistry.org The use of a plug-flow reactor enables the conversion of aldehydes on a larger scale with good yields, demonstrating the industrial applicability of this catalyst-free approach. organic-chemistry.org The subsequent oxidation of the resulting 2,2,2-trichloro-1-phenylethanol provides this compound.

| Aldehyde Type | Reagents | Solvent | Reaction Time | Scale | Yield Range | Reference |

|---|---|---|---|---|---|---|

| Electron-Rich Aromatic | Sodium Trichloroacetate | DMSO | 40-60 min | Batch | High | organic-chemistry.org |

| Electron-Deficient Aromatic | Sodium Trichloroacetate, Malonic Acid | DMSO | 40-60 min | Batch | High | organic-chemistry.org |

| Various Aromatic | Sodium Trichloroacetate (in THF), Aldehyde/Malonic Acid (in DMSO) | THF/DMSO | Continuous | 100 mmol | 71-93% | organic-chemistry.org |

Convergent and Divergent Synthetic Route Design

The principles of convergent and divergent synthesis can be applied to the preparation of this compound and its derivatives, offering strategic advantages in terms of efficiency and molecular diversity.

A convergent synthesis is exemplified by the reaction of two relatively complex fragments to form the target molecule. The synthesis of 2,2,2-trichloro-1-phenylethanol, the precursor to our target compound, from benzaldehyde and chloroform (or its derivatives like sodium trichloroacetate) is a clear example of a convergent approach. oup.comorganic-chemistry.org Here, the phenyl group and the trichloromethyl group are brought together in a single key step. Another highly convergent route is the Friedel-Crafts acylation of benzene with trichloroacetyl chloride in the presence of a Lewis acid catalyst, which directly forms the carbon skeleton of this compound.

Chemical Reactivity and Transformation Mechanisms of 2,2,2 Trichloro 1 Phenylethanone

Nucleophilic Addition and Substitution Reactions

The electron-deficient carbonyl carbon of 2,2,2-Trichloro-1-phenylethanone serves as a prime target for various nucleophiles. These reactions typically proceed through a nucleophilic addition mechanism, forming a tetrahedral intermediate. The subsequent reaction pathway depends on the nature of the nucleophile and the stability of the intermediate.

Reactions with Oxygen-Based Nucleophiles

This compound readily reacts with oxygen-based nucleophiles, such as alcohols, in the presence of a base to form benzoate esters. This reaction is a classic example of nucleophilic acyl substitution. The initial nucleophilic addition of the alcohol to the carbonyl carbon is followed by the elimination of the trichloromethyl anion as a leaving group, which is subsequently protonated.

| Oxygen-Based Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Ethanol (B145695) | Ethyl benzoate | Base catalyst (e.g., Triethylamine) |

| Methanol | Methyl benzoate | Base catalyst (e.g., Triethylamine) |

Reactions with Carbon-Based Nucleophiles

The interaction of this compound with carbon-based nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can lead to a variety of products. Instead of the expected simple addition to the carbonyl group, Grignard reagents have been shown to reduce 2,2,2-trichloro-1-arylethanones to the corresponding 2,2-dichloro-1-arylethen-1-olates. nih.govrsc.org These enolates can then be trapped with various electrophiles.

Organolithium reagents, being strong nucleophiles, are also expected to react with the carbonyl carbon. The reaction typically involves the nucleophilic addition of the organolithium reagent to the carbonyl group, forming a lithium alkoxide intermediate, which upon acidic workup, would yield a tertiary alcohol. wikipedia.orgmasterorganicchemistry.com

| Carbon-Based Nucleophile | Intermediate/Product | Reference |

|---|---|---|

| Grignard Reagents (RMgX) | 2,2-Dichloro-1-arylethen-1-olates | nih.govrsc.org |

| Organolithium Compounds (RLi) | Tertiary Alcohols (upon workup) | wikipedia.orgmasterorganicchemistry.com |

Reactions with Sulfur-Based Nucleophiles

Sulfur-based nucleophiles, such as thiols, are known to react with carbonyl compounds. The reaction of this compound with thiophenol in the presence of a base does not lead to the simple substitution of one or two chlorine atoms. Instead, it results in the formation of a dithioacetal derivative.

Functional Group Interconversions and Derivatization

The versatile reactivity of this compound allows for its conversion into a variety of other functional groups and derivatives, expanding its utility in organic synthesis.

Formation of Ester Derivatives (e.g., Acetates)

Ester derivatives of the corresponding alcohol of this compound can be synthesized. For instance, 2,2,2-trichloro-1-phenylethyl acetate (B1210297) is prepared from α-trichloromethylbenzyl alcohol, which can be obtained from the reaction of benzaldehyde (B42025) with chloroform (B151607). chemicalbook.comchemdad.com The esterification is typically achieved by reacting the alcohol with acetic anhydride (B1165640). chemicalbook.comchemdad.com This acetate derivative is noted for its use as a fragrance with a rose-like odor. chemicalbook.comchemdad.com Another method involves the reaction of benzene (B151609) with chloral (B1216628), followed by acetylation. chemicalbook.comchemdad.comchemicalbook.com A patent describes the preparation of 1-phenyl-2,2,2-trihalo-ethanol esters by reacting a substituted benzene with a halogenated aldehyde in the presence of a Friedel-Crafts catalyst to form a complex alcoholate, which is then reacted with an acid halide or anhydride. google.com

| Reactants | Product | Key Transformation |

|---|---|---|

| α-Trichloromethylbenzyl alcohol, Acetic anhydride | 2,2,2-Trichloro-1-phenylethyl acetate | Esterification |

| Benzene, Chloral, then Acetylating agent | 2,2,2-Trichloro-1-phenylethyl acetate | Friedel-Crafts reaction followed by acetylation |

Reduction to Corresponding Carbinols and Subsequent Transformations

The carbonyl group of this compound can be reduced to a secondary alcohol, 2,2,2-trichloro-1-phenylethanol (B1294914), using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.comchemguide.co.ukdocbrown.infolumenlearning.compharmaguideline.com LiAlH₄ is a more potent reducing agent than NaBH₄ and must be used in an anhydrous solvent like diethyl ether. docbrown.infolumenlearning.compharmaguideline.com NaBH₄ is a milder reagent and can be used in protic solvents like methanol or ethanol. youtube.comchemguide.co.uk The resulting carbinol, 2,2,2-trichloro-1-phenylethanol, is a versatile intermediate for further synthetic transformations. guidechem.comsielc.comnist.govchemicalbook.comnih.gov For example, alkyl ethers of 2,2,2-trichloro-1-phenylethanol, which are used as fragrances, can be prepared by reacting the alcohol with alkyl sulfates, alkyl halides, or alkyl tosylates in the presence of a base. google.com

| Reducing Agent | Product | Subsequent Transformation Example | Product of Transformation |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | 2,2,2-Trichloro-1-phenylethanol | Reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base | 2,2,2-Trichloro-1-methoxy-1-phenylethane |

| Lithium Aluminum Hydride (LiAlH₄) | 2,2,2-Trichloro-1-phenylethanol | Reaction with an alkyl sulfate (e.g., dimethyl sulfate) in the presence of a base | 2,2,2-Trichloro-1-methoxy-1-phenylethane |

Stereochemical Aspects in Transformations

The stereochemistry of reactions involving this compound and its derivatives is a critical aspect of its synthetic utility, enabling the production of chiral molecules with high enantiomeric purity.

Asymmetric Reduction Methodologies for Chiral Carbinol Precursors (e.g., Corey-CBS Reduction)

The asymmetric reduction of the prochiral ketone, this compound, to its corresponding chiral alcohol is a key transformation. The Corey-Bakshi-Shibata (CBS) reduction, also known as the Corey-Itsuno reduction, is a prominent method for achieving this with high enantioselectivity. wikipedia.orgisomerlab.com This reaction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, to stereoselectively reduce the ketone to a chiral, non-racemic alcohol. wikipedia.orgwikipedia.org

The CBS reduction is known for its effectiveness with a wide array of ketones, including aryl-aliphatic types like this compound. wikipedia.org The process generally results in high yields and excellent enantiomeric excess (ee), often exceeding 95%. alfa-chemistry.com The predictability of the stereochemical outcome is a significant advantage of this method. alfa-chemistry.com

The mechanism of the CBS reduction involves the coordination of borane to the nitrogen atom of the oxazaborolidine catalyst. wikipedia.orgalfa-chemistry.com This initial step activates the borane as a hydride donor and increases the Lewis acidity of the catalyst's endocyclic boron. wikipedia.orgalfa-chemistry.com The catalyst-borane complex then coordinates to the ketone at the sterically more accessible lone pair of the carbonyl oxygen. youtube.com This coordination orients the ketone for a face-selective hydride transfer through a six-membered transition state, leading to the formation of the chiral alcohol. wikipedia.orgyoutube.com The enantioselectivity is driven by steric hindrance in the transition state, favoring one enantiomer over the other. wikipedia.org

The asymmetric reduction of 1,1,1-trichloro-2-keto compounds, such as this compound, is a crucial step in the Corey-Link reaction for synthesizing amino acids with controlled stereochemistry. wikipedia.org

Table 1: Asymmetric Reduction of Ketones using CBS Catalyst

| Ketone Substrate | Catalyst | Reducing Agent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Prochiral Ketone | Chiral Oxazaborolidine | Borane (BH3) | >95% | alfa-chemistry.com |

| 7-(Benzyloxy)hept-1-en-3-one | (R)-CBS catalyst | Borane (BH3) | 91% | wikipedia.org |

| Bicyclic Sulfone Intermediate | Me-CBS oxazaborolidine | Borane (BH3) | High | wikipedia.org |

| 1,1,1-Trichloro-2-keto compound | CBS oxazaborolidine | Borane (BH3) | High | wikipedia.org |

Stereoselective C-H Amination and Aziridination Reactions of Derived Compounds

While direct stereoselective C-H amination and aziridination of this compound are not extensively detailed in the provided search results, the principles of these reactions can be applied to its derivatives. The trichloromethyl group is a significant functionality that can influence the stereochemical outcome of such reactions. researchgate.net

Stereoselective C-H amination is a powerful tool for introducing nitrogen-containing functional groups into organic molecules. Transition metal-catalyzed reactions, often employing electrophilic aminating agents like O-benzoylhydroxylamines, are common. vivekanandcollege.ac.in The stereoselectivity of these reactions can be controlled by chiral ligands on the metal catalyst.

Aziridination reactions, the formation of three-membered rings containing a nitrogen atom, can also be performed stereoselectively. For instance, copper-promoted intramolecular cyclization of β-keto trifluoromethyl amines has been shown to produce trifluoromethylated aziridines with excellent stereoselectivity. rsc.org Similar strategies could potentially be adapted for derivatives of this compound. The development of methods for the stereoselective synthesis of chiral α-trifluoromethyl amines highlights the ongoing interest in creating stereocenters adjacent to halogenated groups. nih.govacs.org

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Role of the Trichloromethyl Group in Electrophilic Activation

The trichloromethyl (-CCl3) group plays a pivotal role in activating the adjacent carbonyl group of this compound towards nucleophilic attack. This activation is primarily due to the strong electron-withdrawing inductive effect of the three chlorine atoms. This effect significantly increases the positive partial charge on the carbonyl carbon, making it more electrophilic. youtube.com

Protonation of the carbonyl oxygen can further enhance this electrophilicity. youtube.com This principle is fundamental in acid-catalyzed reactions where a weak nucleophile is used. By increasing the electrophilic character of the carbonyl carbon, the trichloromethyl group facilitates reactions that might otherwise be sluggish. youtube.com The importance of the trichloromethyl group is also recognized in the synthesis of various biologically active compounds and as a useful synthetic moiety. researchgate.net

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is key to understanding the stepwise mechanism of a reaction. In the context of reactions involving this compound, the nature of the intermediates can vary depending on the specific transformation.

For instance, in the CBS reduction, the catalyst-borane complex and the subsequent coordination complex with the ketone are key intermediates that have been supported by X-ray crystal structures and 11B NMR spectroscopic analyses. wikipedia.orgalfa-chemistry.com The reaction proceeds through a six-membered ring transition state. alfa-chemistry.com

In other reactions, such as those involving radical pathways, different intermediates would be expected. For example, in photochemically induced reactions, the formation and fate of biradical species can be critical in determining the final product distribution. nih.gov While specific studies on the reaction intermediates of this compound were not the primary focus of the provided search results, the general principles of mechanistic organic chemistry allow for the postulation of likely intermediates in its various transformations.

Applications in Organic Synthesis and Advanced Materials Chemistry

Utility as a Versatile Synthetic Precursor

The reactivity of 2,2,2-trichloro-1-phenylethanone makes it a valuable starting material for the synthesis of more elaborate molecular architectures. Its utility spans the formation of fundamental biological building blocks to the construction of complex ring systems.

Role in the Synthesis of Alpha-Amino Acids and Heterocyclic Systems

While direct, one-step syntheses of alpha-amino acids from this compound are not prominently documented, its chemical nature as an α-haloketone suggests its potential as a precursor. The synthesis of α-amino ketones, which are direct precursors to α-amino acids, is a well-established field. chemtube3d.comorganic-chemistry.orgresearchgate.netresearchgate.net For instance, α-haloketones can react with amines to furnish α-aminoketones, a transformation that opens a pathway to amino acid synthesis. nih.gov

The synthesis of heterocyclic systems, a cornerstone of medicinal chemistry, can also be approached using this compound. The Hantzsch pyridine (B92270) synthesis, a classic method for preparing dihydropyridines and pyridines, involves the condensation of a β-ketoester, an aldehyde, and a nitrogen donor. chemtube3d.comwikipedia.orgorganic-chemistry.orgscribd.comyoutube.com The carbonyl group of this compound could potentially act as the aldehyde or ketone component in such multi-component reactions, leading to highly substituted pyridine derivatives. wikipedia.orgscribd.com

Contribution to Carbon-Carbon Bond Forming Processes

The formation of new carbon-carbon bonds is a central theme in organic synthesis, and this compound is a potential substrate for several key reactions that achieve this transformation.

The Reformatsky reaction , which utilizes an α-halo ester and a carbonyl compound in the presence of zinc, is a powerful method for creating β-hydroxy esters. wikipedia.orgbeilstein-journals.orgnumberanalytics.combyjus.comnrochemistry.com As an α-haloketone, this compound could serve as the carbonyl component in this reaction, reacting with the organozinc reagent formed from the α-halo ester to generate a new carbon-carbon bond. wikipedia.orgnumberanalytics.combyjus.com

Another significant carbon-carbon bond-forming reaction is the Darzens condensation . This reaction typically involves the condensation of a ketone or aldehyde with an α-halo ester in the presence of a base to yield an α,β-epoxy ester (a glycidic ester). researchgate.netresearchgate.netvaia.comvaia.comaskfilo.comchegg.com The electrophilic carbonyl carbon of this compound makes it a suitable candidate for reaction with the enolate of an α-halo ester, leading to the formation of a glycidic ester with a trichloromethyl group. researchgate.netresearchgate.net

Intermediate in the Preparation of Complex Aromatic Compounds

The synthesis of complex aromatic compounds often relies on the strategic functionalization of simpler aromatic precursors. This compound can serve as a starting point for the construction of more elaborate aromatic structures, such as chalcones and cyclophanes.

Chalcones , which are 1,3-diphenyl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation of an acetophenone (B1666503) with a benzaldehyde (B42025). wikipedia.orgrsc.orgnih.govrsc.orgjetir.orgnih.govresearchgate.netyoutube.comrsc.org By utilizing this compound as the acetophenone component, a trichloromethyl-substituted chalcone (B49325) can be prepared. These chalcone derivatives can then undergo further reactions to build more complex aromatic and heterocyclic frameworks. wikipedia.orgnih.gov

Cyclophanes are a class of strained aromatic compounds containing a bridged aromatic ring. Their synthesis often involves intramolecular coupling reactions of difunctionalized aromatic precursors. beilstein-journals.org While direct synthesis from this compound is not common, its derivatives could potentially be elaborated into precursors suitable for cyclophane synthesis.

Catalytic Roles and Applications of Related Complexes

While the direct catalytic application of this compound is not widely reported, its derivatives, particularly those that can act as ligands, are of interest in the development of novel catalytic systems. The transformation of the ketone functionality into a ligand scaffold is a key strategy in this area.

Catalytic Activity in Oxidation Reactions (e.g., Peroxidative Oxidation of Alcohols)

The development of efficient and selective catalysts for oxidation reactions is a major focus of chemical research. Manganese complexes featuring N-heterocyclic ligands have emerged as promising catalysts for the oxidation of alcohols. researchgate.netresearchgate.netrsc.orgnih.govrsc.org For instance, manganese(III) complexes stabilized by N-heterocyclic carbene ligands have been shown to catalyze the oxidation of alcohols to their corresponding ketones or aldehydes using a terminal oxidant like tert-butyl hydroperoxide. researchgate.netrsc.orgnih.gov The catalytic cycle is proposed to involve a high-valent manganese-oxo species. nih.gov

Development of Novel Catalytic Systems Based on Derivatives

The synthesis of polydentate ligands is crucial for the development of stable and active metal catalysts. Bidentate and polydentate ligands can be synthesized through the condensation of amines with carbonyl compounds. researchgate.netnih.govwikipedia.org For example, ethylenediamine (B42938) can be condensed with ketones to form Schiff base ligands. wikipedia.org It is conceivable that this compound could be used as a carbonyl precursor in the synthesis of novel polydentate ligands. These ligands, upon complexation with transition metals, could exhibit interesting catalytic properties in various organic transformations, including cross-coupling reactions and oxidation catalysis. researchgate.netnih.gov The electronic and steric properties of such ligands could be fine-tuned by the presence of the trichloromethyl group, potentially influencing the activity and selectivity of the resulting metal complexes.

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them vital for assessing the purity of 2,2,2-Trichloro-1-phenylethanone and for monitoring the progress of its synthesis.

HPLC is a primary tool for the analysis of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method is typically employed. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comsielc.com The compound is detected as it elutes from the column, commonly by a UV detector set to a wavelength where the analyte absorbs strongly (e.g., the λmax of the π → π* transition). The retention time is characteristic of the compound under the specific analytical conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~245 nm |

Gas Chromatography (GC) for Volatile Analysis

Gas chromatography is a premier technique for separating and analyzing volatile and semi-volatile compounds without causing their decomposition. d-nb.infoembrapa.br For this compound, which is a solid at room temperature but possesses sufficient volatility, GC, particularly when coupled with mass spectrometry (GC-MS), is an invaluable tool for identification and quantification. nih.gov The process involves injecting the sample, which is then vaporized and carried by an inert gas through a column that separates the components based on their physical and chemical properties. sigmaaldrich.com

In a typical GC-MS analysis, the separated components elute from the GC column and enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for the compound. researchgate.net The mass spectrum for this compound is available in public databases such as PubChem, confirming its amenability to this technique. nih.gov

Techniques like headspace solid-phase microextraction (HS-SPME) can be employed to extract volatile analytes from a sample matrix before introduction into the GC system. d-nb.inforesearchgate.net This is particularly useful for analyzing trace amounts of a compound. The choice of GC column, oven temperature program, and detector are critical parameters that are optimized for specific analyses. embrapa.brsigmaaldrich.com For instance, the determination of chlorinated compounds like 2,4,6-trichloroanisole (B165457) in wine utilizes headspace trap GC-MS to achieve very low detection limits, a principle applicable to other chlorinated volatiles. gcms.cz The ion source temperature is typically maintained around 250 °C. embrapa.br

Table 1: GC-MS Data for this compound Below is a summary of the mass spectrometry data available for this compound.

| Parameter | Value | Source |

| Source of Spectrum | F-53-1728-23 | PubChem nih.gov |

| Copyright | John Wiley & Sons, Inc. | PubChem nih.gov |

| Technique | GC-MS | PubChem nih.gov |

This interactive table provides a concise summary of the source information for the gas chromatography-mass spectrometry data of this compound.

X-ray Diffraction for Solid-State Structural Determination (for crystalline derivatives)

X-ray diffraction (XRD) on single crystals is the most definitive method for establishing the complete three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of molecules, as well as how they are arranged and interact in the crystal lattice. While a crystal structure for this compound itself may not be publicly documented, the analysis of its crystalline derivatives offers profound insights into the structural influence of the trichloroacetyl group.

The synthesis of derivatives and their subsequent analysis by XRD is a common strategy in chemical research. mdpi.commdpi.com For example, the crystal structure of N-(2,2,2-trichloro-1-hydroxyethyl)formamide, a related compound containing the C(OH)CCl3 moiety, has been determined in detail. researchgate.net The study revealed that the compound crystallizes in the monoclinic P21/c space group with two independent molecules in the asymmetric unit. researchgate.net These molecules form inversion dimers through O—H⋯O hydrogen bonds. researchgate.net

Another relevant example is the structural analysis of 2,2,2-trichloro-N,N-bis{[(1RS,4SR)-1,4-dihydro-1,4-epoxynaphthalen-1-yl]methyl}acetamide. nih.gov In the crystal structure of this derivative, molecules are linked by C—H⋯O hydrogen bonds, creating layers that are further connected by C—H⋯π interactions. nih.gov Such detailed structural information is crucial for understanding intermolecular forces that dictate the physical properties of the material. Hirshfeld surface analysis is often used alongside XRD to quantify and visualize these intermolecular contacts. nih.gov

Table 2: Crystallographic Data for Derivatives Containing a Trichloromethyl Group The following table presents key crystallographic data for crystalline derivatives that feature the characteristic trichloromethyl group.

| Compound | N-(2,2,2-trichloro-1-hydroxyethyl)formamide | Substituted Pyridazino[4,5-b]indole Derivative |

| Formula | C3H4Cl3NO2 | C17H11ClN4O |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P21/c | P-1 |

| a (Å) | 13.7964 (8) | 5.9308 (2) |

| b (Å) | 9.0798 (7) | 10.9695 (3) |

| c (Å) | 12.2453 (7) | 14.7966 (4) |

| α (°) | 90 | 100.5010 (10) |

| β (°) | 114.413 (4) | 98.6180 (10) |

| γ (°) | 90 | 103.8180 (10) |

| Volume (ų) | 1396.80 (16) | 900.07 (5) |

| Data Source | researchgate.net | mdpi.com |

This interactive table summarizes the unit cell parameters obtained from single-crystal X-ray diffraction studies on derivatives containing the trichloromethyl functional group, providing a comparative view of their solid-state structures.

Computational Chemistry Investigations of 2,2,2 Trichloro 1 Phenylethanone

Electronic Structure and Molecular Properties Calculations

The foundation of understanding a molecule's behavior lies in the calculation of its electronic structure and related properties. These computational approaches provide a static, ground-state picture of the molecule, offering a wealth of information about its stability and geometry.

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used for the geometry optimization of molecules to find their lowest energy structure. scienceacademique.com For substituted acetophenones, DFT methods, particularly using the B3LYP functional, have been successfully employed to determine optimized geometries and investigate electronic properties. tandfonline.comasianpubs.org

The total electronic energy of the optimized structure is also a key output of DFT calculations. This energy value is fundamental for calculating other thermodynamic properties and for comparing the relative stability of different isomers or conformers.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, generally offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense. They are often used to benchmark other methods or when very precise energy and property predictions are required.

While specific high-accuracy ab initio calculations for 2,2,2-Trichloro-1-phenylethanone are not prevalent in the searched literature, their application would be invaluable for refining the understanding of its electronic structure. For instance, ab initio calculations have been used to investigate the reaction pathways and rearrangement barriers in radicals derived from related trichloro compounds. researchgate.netacs.org Applying such methods to this compound would provide a highly accurate benchmark for its electron correlation energy and other sensitive electronic properties.

Conformation and Conformational Dynamics Analysis

The three-dimensional shape of a molecule is not static; it can change through the rotation around single bonds. Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, the key rotational degree of freedom is the torsion angle between the phenyl ring and the carbonyl group, as well as the rotation of the trichloromethyl group.

Computational studies can map the potential energy surface as a function of these dihedral angles to identify the most stable conformers and the energy barriers that separate them. DFT studies on para-substituted acetophenones have shown that the rotational barrier of the acetyl group is influenced by the electronic nature of the substituents. researchgate.net A similar investigation for this compound would likely reveal the preferred orientation of the bulky and highly electronegative -COCl₃ group relative to the phenyl ring, governed by a balance of steric hindrance and electronic interactions. The presence of the three chlorine atoms introduces significant steric bulk, which would be expected to create a substantial barrier to rotation around the C-C bond connecting the carbonyl and the trichloromethyl group.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. By modeling the reaction mechanism, chemists can identify intermediates and, crucially, characterize the high-energy transition state that governs the reaction rate.

The carbonyl group in this compound is a key reactive site. The electron-withdrawing nature of the trichloromethyl group makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. Furthermore, due to the presence of three α-halogens, this ketone is a classic substrate for the haloform reaction under basic conditions. libretexts.org

A computational study of a reaction involving this compound, for example, its reaction with a nucleophile, would involve the following steps:

Locating Reactants and Products: The geometries and energies of the starting materials and final products are optimized.

Searching for the Transition State (TS): A search algorithm is used to find the saddle point on the potential energy surface that connects the reactants and products. This is the transition state.

Frequency Calculation: A frequency calculation is performed on the TS structure. A true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the identified transition state correctly connects the desired reactants and products.

While specific computational studies modeling reaction mechanisms for this compound are not detailed in the available literature, DFT has been used to explore the mechanisms of related deacylative halogenation reactions of other methyl ketones. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons (nucleophilicity).

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons (electrophilicity).

The energies of the HOMO and LUMO, and the energy gap between them (ΔE = ELUMO - EHOMO), are critical descriptors of a molecule's reactivity and kinetic stability. A small HOMO-LUMO gap generally implies high chemical reactivity, as it is energetically easier to excite an electron from the HOMO to the LUMO.

For this compound, a DFT calculation would provide the energies and spatial distributions of these frontier orbitals. It is expected that the LUMO would be centered primarily on the carbonyl group, particularly the electrophilic carbon atom, reflecting its susceptibility to nucleophilic attack. The strong electron-withdrawing effect of the -CCl₃ group would significantly lower the energy of the LUMO compared to unsubstituted acetophenone (B1666503), thereby increasing its electrophilicity. The HOMO would likely be distributed over the phenyl ring. The precise energy values, while not found in the searched literature, would allow for the calculation of important reactivity indices as shown in the table below.

Table 1: Global Reactivity Descriptors from HOMO/LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

These calculated descriptors provide a quantitative basis for comparing the reactivity of this compound with other related ketones.

Sustainable Chemistry Principles in the Study and Synthesis of 2,2,2 Trichloro 1 Phenylethanone

Application of Green Chemistry Principles in Synthetic Route Design

The design of synthetic pathways for 2,2,2-Trichloro-1-phenylethanone can be significantly improved by adhering to the core tenets of green chemistry, which aim to enhance efficiency and minimize environmental impact. nih.gov

A primary goal of green chemistry is the prevention of waste, a concept elegantly captured by the principle of atom economy. rsc.org Atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. researchgate.netacs.org Traditional multi-step syntheses, such as those involving protection/deprotection steps or stoichiometric reagents, often exhibit poor atom economy, generating significant waste. mdpi.comu-szeged.hu

For instance, a common route to acetophenones is the Friedel-Crafts acylation of benzene (B151609). The synthesis of this compound could proceed via the acylation of benzene with trichloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Reaction: C₆H₆ + Cl₃CCOCl --(AlCl₃)--> C₆H₅COCCl₃ + HCl

In this reaction, while the carbon, oxygen, and chlorine atoms from trichloroacetyl chloride and the phenyl group from benzene are incorporated into the product, the reaction generates hydrogen chloride (HCl) as a byproduct. Moreover, the catalyst (AlCl₃) is typically used in stoichiometric amounts and is quenched during workup, producing large quantities of aluminum hydroxide (B78521) waste. Such processes have a low atom economy and high E-Factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product. researchgate.net Addition reactions, in contrast, are inherently more atom-economical as they incorporate all reactant atoms into the final product. mdpi.com

Interactive Table: Atom Economy of a Hypothetical Synthesis

| Reactant | Formula | Molar Mass (g/mol) | Product | Formula | Molar Mass (g/mol) | Atom Economy (%) |

|---|---|---|---|---|---|---|

| Benzene + Trichloroacetyl chloride | C₆H₆ + C₂Cl₃O | 78.11 + 181.38 | This compound | C₈H₅Cl₃O | 223.49 | (223.49 / (78.11 + 181.38)) * 100 ≈ 86.1% |

This calculation represents the theoretical maximum atom economy and does not account for waste from solvents or catalyst quenching.

Chemical processes should be designed to minimize energy consumption, a key principle of green chemistry. rsc.org This involves conducting reactions at ambient temperature and pressure whenever possible. rsc.org Many traditional syntheses require significant energy input for heating or cooling. The use of highly exothermic reactions can also pose safety risks and require energy-intensive cooling systems. youtube.com

Greener approaches focus on reducing energy demands through methods such as:

Catalysis: Catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions, thus saving energy.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times from hours to minutes, leading to substantial energy savings. rsc.org

Continuous Processing: Continuous flow reactors offer better heat transfer and control compared to batch reactors, improving safety and energy efficiency, especially for exothermic reactions. nih.gov

The choice of solvents and separation agents is critical, as they often constitute the largest mass component in a chemical process and contribute significantly to waste and environmental impact. u-szeged.hu Many conventional syntheses of related ketones employ hazardous solvents like dichloromethane. rsc.org Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions. nih.gov

Alternatives to hazardous solvents include water, supercritical fluids (like CO₂), or bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-methyl-THF), which can be produced from renewable resources and is a viable substitute for tetrahydrofuran (B95107) (THF). nih.govyoutube.com One-pot syntheses and multicomponent reactions (MCRs) are valuable strategies as they reduce the need for intermediate purification steps, thereby minimizing solvent usage. nih.gov

Interactive Table: Comparison of Common Solvents

| Solvent | Classification | Key Issues | Greener Alternatives |

|---|---|---|---|

| Dichloromethane | Halogenated | Suspected carcinogen, volatile | Water, 2-Methyl-THF, Anisole |

| Benzene | Aromatic | Carcinogen, flammable | Toluene (less toxic), Cyclopentyl methyl ether (CPME) |

| Toluene | Aromatic | Toxic, volatile | Anisole, p-Cymene |

| Diethyl Ether | Ether | Highly flammable, peroxide formation | 2-Methyl-THF, Cyclopentyl methyl ether (CPME) |

Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused, minimizing waste. u-szeged.hu Catalysts offer high selectivity, reducing the formation of unwanted byproducts. rsc.org

In the context of this compound and related compounds, several catalytic approaches are relevant:

Heterogeneous Catalysts: Solid-supported catalysts, such as bimetallic nanoparticles on an ionic liquid phase (SILP), have shown high activity and selectivity in the hydrodeoxygenation of acetophenone (B1666503) derivatives. rsc.org These are easily separated from the reaction mixture, facilitating reuse.

Homogeneous Catalysis: Transition metal complexes, for instance those involving rhodium or ruthenium, are effective for reactions like stereoselective C-H amination or hydrogenation. researchgate.netrsc.org

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. For example, diketoreductases can be used for the enantioselective reduction of ketones like 2-chloro-1-phenylethanone to chiral alcohols, a transformation that is difficult to achieve with conventional chemical methods. researchgate.net

Potential for Renewable Feedstocks in Synthesis Pathways

The seventh principle of green chemistry advocates for the use of renewable rather than depleting feedstocks. u-szeged.hu The traditional starting materials for this compound, such as benzene and trichloroacetyl chloride, are derived from petrochemicals—a finite resource. acs.orgnih.gov

A sustainable approach involves sourcing these precursors from biomass. u-szeged.hunih.gov

Benzene and Benzaldehyde (B42025): Lignin (B12514952), a major component of plant biomass, is the most abundant natural source of aromatic compounds. rsc.orgnih.gov Research is actively exploring pathways to convert lignin into key aromatic platform chemicals like benzene, phenol, and benzaldehyde through processes like pyrolysis and catalytic upgrading. researchgate.netnih.gov Sugars derived from cellulose, such as 5-hydroxymethylfurfural (B1680220) (HMF), can also be converted into aromatic compounds. researchgate.netnih.gov

Chloral (B1216628): Chloral (trichloroacetaldehyde) is typically synthesized by the chlorination of ethanol (B145695) or acetaldehyde. youtube.comnih.govyoutube.com If the initial ethanol is produced via fermentation of biomass, this part of the synthesis can be considered renewable.

The transition to biomass-based feedstocks is a cornerstone for developing a truly sustainable chemical industry, moving away from a fossil fuel-dependent economy. nih.govchemistryviews.org

Considerations for Designed Degradation and Environmental Persistence (Academic Focus)

Chemical products should be designed to break down into innocuous degradation products after their use, preventing their persistence in the environment. rsc.org Halogenated organic compounds are often noted for their environmental persistence. The structure of this compound, featuring a stable benzene ring and a trichloromethyl group, raises concerns about its potential persistence and ecotoxicity.

The environmental fate of this compound is likely influenced by:

The Trichloromethyl Group: This group is a key feature of persistent pesticides like DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane) and the structural analog methoxychlor. sciencemadness.orgmdpi.com Reductive dechlorination, a process where microorganisms replace chlorine atoms with hydrogen under anaerobic conditions, is a known degradation pathway for such compounds. researchgate.netyoutube.com

The Aromatic Ring: The benzene ring is generally stable, but can be degraded by microorganisms through pathways involving hydroxylation and subsequent ring cleavage.

Designing molecules for degradation involves incorporating chemical functionalities that are susceptible to environmental degradation mechanisms (e.g., hydrolysis, photolysis, or microbial action) without compromising the molecule's intended function. For a compound like this compound, this remains a significant academic challenge.

Q & A

Q. How should researchers address inconsistencies in reported thermodynamic data (e.g., proton affinities)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.